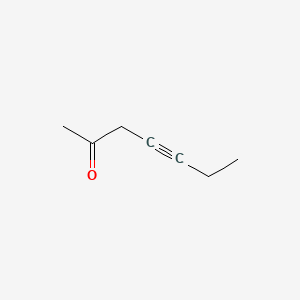
6-Chloro-2/'-deoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2’-deoxyguanosine: is a modified nucleoside analog derived from guanine. It is characterized by the substitution of a chlorine atom at the sixth position of the guanine base and the absence of a hydroxyl group at the second position of the deoxyribose sugar.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2’-deoxyguanosine typically involves the chlorination of 2’-deoxyguanosine. One common method includes the use of phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of 6-Chloro-2’-deoxyguanosine often employs enzymatic methods due to their higher specificity and yield. For instance, an engineered purine nucleoside phosphorylase from Brevibacterium acetylicum has been used in a one-pot cascade reaction to produce 2’-deoxyguanosine, which can then be chlorinated to yield 6-Chloro-2’-deoxyguanosine .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chlorine atom in 6-Chloro-2’-deoxyguanosine can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form 8-oxo-6-chloro-2’-deoxyguanosine, a biomarker for oxidative stress.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions are employed.
Major Products
Substitution: Various substituted guanosine analogs.
Oxidation: 8-oxo-6-chloro-2’-deoxyguanosine.
Applications De Recherche Scientifique
6-Chloro-2’-deoxyguanosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Serves as a tool to study DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 6-Chloro-2’-deoxyguanosine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The chlorine substitution at the sixth position of guanine alters the hydrogen bonding pattern, leading to mispairing during DNA synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2’-deoxyadenosine: Another chlorinated nucleoside analog used in the treatment of certain leukemias.
2’-Deoxyguanosine: The parent compound without the chlorine substitution.
8-Oxo-2’-deoxyguanosine: An oxidized form of 2’-deoxyguanosine used as a biomarker for oxidative stress.
Uniqueness
6-Chloro-2’-deoxyguanosine is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. Unlike 2-Chloro-2’-deoxyadenosine, which primarily targets lymphoid cells, 6-Chloro-2’-deoxyguanosine has broader applications in antiviral and anticancer research .
Propriétés
Numéro CAS |
141771-78-0 |
|---|---|
Formule moléculaire |
C10H12ClN5O3 |
Poids moléculaire |
285.688 |
Nom IUPAC |
(2S,3R,5S)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12ClN5O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6+/m1/s1 |
Clé InChI |
LEDIVMUMDVEFRG-SRQIZXRXSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











